molecular formula C17H10BClNO B12598687 [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873102-01-3

[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl

Cat. No.: B12598687
CAS No.: 873102-01-3
M. Wt: 290.5 g/mol
InChI Key: OFAATAWRBOCSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 3-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boronic acid derivative with the appropriate aryl halides under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted aryl derivatives depending on the reagents used.

Scientific Research Applications

[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

    Quinoline derivatives: Compounds containing the quinoline moiety, used in various chemical and biological applications.

    Ethynylboronic acid: Another boronic acid derivative with an ethynyl group, used in organic synthesis.

Uniqueness

The presence of the quinoline moiety also adds to its versatility and potential for use in medicinal chemistry .

Properties

CAS No.

873102-01-3

Molecular Formula

C17H10BClNO

Molecular Weight

290.5 g/mol

InChI

InChI=1S/C17H10BClNO/c19-15-7-1-4-13(12-15)9-10-18-21-16-8-2-5-14-6-3-11-20-17(14)16/h1-8,11-12H

InChI Key

OFAATAWRBOCSIK-UHFFFAOYSA-N

Canonical SMILES

[B](C#CC1=CC(=CC=C1)Cl)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.